molecular formula C6H7ClS B3305937 2-(Chloromethyl)-3-methylthiophene CAS No. 92521-25-0

2-(Chloromethyl)-3-methylthiophene

Cat. No.: B3305937
CAS No.: 92521-25-0
M. Wt: 146.64 g/mol
InChI Key: PMNASCXFSVTLTC-UHFFFAOYSA-N
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Description

Significance of Halomethylated Thiophenes as Versatile Building Blocks

Halomethylated thiophenes, including 2-(Chloromethyl)-3-methylthiophene, are highly significant as versatile building blocks in organic synthesis. The thiophene (B33073) ring itself is a key heterocyclic compound, often used as a bioisostere for a benzene (B151609) ring in drug design, which can lead to improved pharmacological profiles. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov

The reactivity of the halomethyl group, in this case, a chloromethyl group, is central to its utility. This group acts as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of the thiophene moiety into a larger molecular framework, a crucial step in the synthesis of many targeted compounds. researchgate.net The ability to functionalize the thiophene ring at a specific position provides chemists with a powerful tool for creating diverse molecular libraries for drug discovery and materials science research.

Overview of Research Trajectories for Chloromethylated Thiophenes

Research involving chloromethylated thiophenes is primarily directed toward their application in medicinal chemistry and materials science. In medicinal chemistry, these compounds serve as key intermediates in the synthesis of biologically active molecules. For instance, they are used to create complex heterocyclic systems that can act as inhibitors for specific enzymes, such as kinases, which are implicated in cell signaling and proliferation. The development of novel anti-inflammatory agents and potential anticancer therapeutics often involves the use of thiophene-based scaffolds. nih.govscispace.com

In the realm of materials science, chloromethylated thiophenes are utilized in the production of novel organic electronic materials. The thiophene unit is a fundamental component of many conducting polymers, and the ability to functionalize it allows for the fine-tuning of the material's electronic properties. mdpi.comnih.gov This has implications for the development of organic light-emitting diodes (OLEDs), field-effect transistors, and other electronic devices.

Academic Research Focus for this compound

While broad research exists for chloromethylated thiophenes, specific academic focus on this compound centers on its role as a precursor in multi-step syntheses. Researchers have utilized this compound to build more elaborate thiophene-containing molecules. For example, it can be a starting material for the synthesis of various substituted thiophenes that are then evaluated for their biological activities.

Its structural isomer, 2-Acetyl-3-methylthiophene, has been used in the synthesis of combinatorial arrays of chalcone (B49325) derivatives and in the creation of 2-hydroxy-4-(3-methylthiophen-2-yl)-4-oxobut-2-enoic acid, highlighting the synthetic versatility of the 3-methylthiophene (B123197) scaffold. sigmaaldrich.com While direct and extensive studies on this compound are not as prevalent as for some other thiophene derivatives, its importance lies in its role as a reactive intermediate that enables the construction of more complex and potentially bioactive or functional molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C6H7ClS
Molecular Weight 146.64 g/mol
Appearance Not available
Boiling Point Not available
Density Not available
CAS Number 100799-31-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClS/c1-5-2-3-8-6(5)4-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNASCXFSVTLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloromethyl 3 Methylthiophene

Reactivity of the Chloromethyl Moiety

The chloromethyl group is a key functional handle, enabling a variety of synthetic transformations. Its reactivity is primarily centered around the carbon-chlorine bond, which is susceptible to cleavage, allowing for the formation of new bonds.

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group, in this case, the chloride ion. wikipedia.org These reactions can proceed through two main pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). organic-chemistry.org

The SN2 mechanism involves a one-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. libretexts.org This pathway is favored by primary alkyl halides like 2-(chloromethyl)-3-methylthiophene due to reduced steric hindrance around the electrophilic carbon. masterorganicchemistry.comyoutube.com Strong nucleophiles and polar aprotic solvents also promote the SN2 reaction. youtube.com The reaction proceeds with an inversion of configuration at the carbon center. organic-chemistry.org

Conversely, the SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org While primary carbocations are generally unstable, the thienylmethyl carbocation derived from this compound can be stabilized by resonance with the adjacent thiophene (B33073) ring. This stabilization can make an SN1 pathway more accessible than for a simple primary alkyl halide. Polar protic solvents, which can solvate both the carbocation and the leaving group, favor the SN1 mechanism. youtube.com

The competition between SN1 and SN2 pathways for this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. nih.gov

Table 1: Factors Influencing SN1 vs. SN2 Reactions

FactorFavors SN1Favors SN2
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group requiredGood leaving group required

A prominent example of the reactivity of the chloromethyl group is the formation of quaternary ammonium (B1175870) salts. mdpi.com These compounds are synthesized through the reaction of this compound with tertiary amines. This reaction is a classic example of an SN2 reaction, where the nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion. nih.govsemanticscholar.org The resulting quaternary ammonium salt possesses a positively charged nitrogen atom bonded to four organic substituents. mdpi.com

These salts are precursors for various applications and can be synthesized under various conditions, sometimes utilizing microwave assistance to enhance reaction rates and yields. nih.gov The synthesis of these salts is a versatile method for introducing the 2-(3-methylthienyl)methyl group into more complex molecular architectures. researchgate.net

In addition to ionic pathways, the chloromethyl group can also undergo reactions involving free radicals. Radical reactions are characterized by the homolytic cleavage of bonds, leading to the formation of species with unpaired electrons. libretexts.org The carbon-chlorine bond in this compound can be cleaved under the influence of heat, UV light, or radical initiators to generate a 2-(3-methylthienyl)methyl radical. libretexts.org

Once formed, this radical can participate in a variety of reactions, such as hydrogen abstraction, addition to double bonds, or coupling with other radicals. libretexts.org These radical pathways open up alternative synthetic routes for the functionalization of the methyl group, which are distinct from the more common nucleophilic substitution reactions.

Thiophene Ring Reactivity

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.org The substituents already present on the ring, the chloromethyl and methyl groups, influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including thiophene and its derivatives. wikipedia.orgdalalinstitute.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com Thiophenes are generally more reactive than benzene (B151609) towards electrophilic substitution. wikipedia.orgresearchgate.net

The positions on the thiophene ring are not equivalent. The α-positions (2 and 5) are more reactive towards electrophiles than the β-positions (3 and 4) due to better stabilization of the intermediate carbocation (the sigma complex). researchgate.net In this compound, the 2- and 3-positions are already substituted. The remaining open positions are C4 and C5. The methyl group at C3 is an activating, ortho-para directing group, while the chloromethyl group at C2 is a deactivating, ortho-para directing group. The combined electronic effects of these substituents will direct incoming electrophiles primarily to the 5-position.

Friedel-Crafts reactions are a key class of electrophilic aromatic substitution used to form new carbon-carbon bonds. wikipedia.org

Friedel-Crafts Alkylation involves the reaction of the thiophene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

Friedel-Crafts Acylation introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. masterorganicchemistry.comnrochemistry.com This reaction is generally preferred over alkylation as the product is a less reactive ketone, preventing multiple substitutions. nrochemistry.com

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), to direct deprotonation at an adjacent position. wikipedia.orgorganic-chemistry.org

While the chloromethyl group itself is not a classic DMG, the sulfur atom within the thiophene ring can direct lithiation. However, the most acidic proton on a simple 3-methylthiophene (B123197) is at the 5-position. nih.gov Therefore, treatment of this compound with a strong lithium base would likely lead to deprotonation at the 5-position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at this specific position. nih.gov It is also possible that under certain conditions, such as with specific lithium-amine complexes, lithiation could be directed to the 4-position, ortho to the methyl group. researchgate.net

Table 2: Comparison of Thiophene Ring Functionalization Methods

MethodReagent TypePrimary Target PositionKey Features
Electrophilic Aromatic Substitution Electrophile (e.g., R⁺, RCO⁺)5-positionDriven by electronic effects of existing substituents.
Directed Metalation/Lithiation Organolithium Base5-position (or potentially 4)High regioselectivity controlled by the directing group/most acidic proton.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)

Cross-coupling reactions are powerful carbon-carbon bond-forming tools in organic synthesis, and this compound is a versatile substrate for such transformations. The chloromethyl group can be readily converted into an organometallic reagent or can act as an electrophilic partner, enabling its participation in various palladium-catalyzed cross-coupling reactions.

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. For this compound, this could involve, for example, its conversion to a boronic acid or ester derivative and subsequent coupling with an aryl or vinyl halide. Alternatively, the chloromethyl group could potentially be used directly as the electrophile, though this is less common for Suzuki couplings which typically employ aryl or vinyl halides. A general representation of a Suzuki coupling involving a thiophene derivative is shown below:

Figure 1. General scheme of a Suzuki coupling reaction with a thiophene derivative.

The Stille reaction utilizes an organotin reagent and an organohalide. This compound can be converted to an organostannane, which can then be coupled with various organic halides. The reaction generally proceeds with good yields and is tolerant of a wide range of functional groups. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center.

Figure 2. General catalytic cycle for the Stille coupling reaction.

The Kumada coupling employs a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. The chloromethyl group of this compound can be converted to a Grignard reagent, which can then be coupled with aryl, vinyl, or alkyl halides. This reaction is known for its high efficiency and the ready availability of Grignard reagents.

Figure 3. General scheme of a Kumada coupling reaction.

The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride source. The this compound can be functionalized to an organosilane, which can then participate in cross-coupling reactions. The activation of the organosilane by the fluoride ion is a key step in the catalytic cycle.

Table 1: Comparison of Cross-Coupling Reactions
ReactionOrganometallic ReagentElectrophileCatalystKey Features
SuzukiOrganoboronOrganohalidePalladiumMild reaction conditions, commercially available reagents.
StilleOrganotinOrganohalidePalladiumTolerant of many functional groups, but tin reagents are toxic.
KumadaGrignard (Organomagnesium)OrganohalideNickel or PalladiumHighly reactive, useful for unreactive chlorides.
HiyamaOrganosilaneOrganohalidePalladiumLow toxicity of silicon reagents, requires fluoride activation.

Intramolecular Cyclization and Rearrangement Processes

Formation of Fused Heterocyclic Systems from Chloromethyl Thiophenes

The reactive chloromethyl group on the thiophene ring of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, new rings can be annulated onto the thiophene core, leading to a diverse range of polycyclic aromatic compounds with interesting electronic and biological properties.

One common strategy involves the reaction of the chloromethyl group with a nucleophile that is tethered to the 3-position of the thiophene ring. This can lead to the formation of thieno[c]fused systems. For instance, if a suitable nitrogen-containing nucleophile is introduced at the 3-position, intramolecular cyclization can afford thieno[2,3-c]pyridine derivatives.

Figure 4. General strategy for the formation of thieno[2,3-c]pyridines from a 2-(chloromethyl)thiophene (B1266113) derivative.

The synthesis of such fused systems is of significant interest as thienopyridines are known to exhibit a range of biological activities. The specific substitution pattern on the newly formed ring can be controlled by the choice of the starting materials and reaction conditions.

Table 2: Examples of Fused Heterocyclic Systems Derived from Thiophenes
Fused SystemGeneral StructureSynthetic Approach
Thieno[2,3-c]pyridineA pyridine (B92270) ring fused to the 'c' face of thiophene.Intramolecular cyclization of a 3-substituted-2-(chloromethyl)thiophene with a nitrogen nucleophile.
Thieno[3,2-c]pyridineA pyridine ring fused to the 'c' face of thiophene, with a different orientation.Typically synthesized from different thiophene precursors.
ThienopyrimidineA pyrimidine ring fused to the thiophene core.Can be synthesized from aminothiophene derivatives.

Ring Expansion or Contraction Reactions within Thiophene Systems

While less common than functionalization of the thiophene ring, rearrangement processes that alter the size of the heterocyclic ring can occur under specific conditions. These ring expansion and contraction reactions can lead to the formation of novel heterocyclic structures.

Ring Expansion:

Ring Contraction:

Ring contraction of a thiophene ring is also a rare transformation. Such reactions would likely require significant activation of the thiophene ring and a driving force to overcome the stability of the aromatic thiophene system. Photochemical methods or reactions involving highly reactive intermediates might induce such rearrangements. For substituted thiophenes, the nature and position of the substituents would play a crucial role in the feasibility and outcome of any potential ring contraction reaction.

Table 3: Overview of Ring Rearrangement Reactions
RearrangementDescriptionApplicability to Thiophene
Ring ExpansionConversion of the five-membered thiophene ring to a six-membered ring.Thermodynamically unfavorable but potentially achievable with specific reagents.
Ring ContractionConversion of the thiophene ring to a smaller, four-membered ring.Rare, would likely require harsh conditions or photochemical activation.

Advanced Derivatization and Functionalization Strategies Employing 2 Chloromethyl 3 Methylthiophene

Transformations of the Chloromethyl Group to Diverse Functionalities

The highly reactive chloromethyl group at the 2-position of the 3-methylthiophene (B123197) ring serves as a key handle for introducing a wide array of functional groups. This reactivity is harnessed in various synthetic transformations, including carbon-carbon bond formation and heteroatom alkylation.

Carbon-Carbon Bond Forming Reactions (e.g., Cyanation, Malonate Alkylation)

The electrophilic nature of the carbon in the chloromethyl group makes it an excellent substrate for nucleophilic attack by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. clockss.orgresearchgate.netillinois.edusigmaaldrich.comlibretexts.org

Cyanation: A prominent example of this is the cyanation reaction. 2-(Chloromethyl)-3-methylthiophene can be readily converted to 2-(3-Methylthien-2-yl)acetonitrile by reaction with a cyanide salt, such as sodium cyanide. This reaction provides a straightforward route to extend the carbon chain by one atom, introducing a valuable nitrile functionality that can be further elaborated into amines, carboxylic acids, or other nitrogen-containing heterocycles. A patent describes the preparation of 2-thienyl-acetonitrile from 2-chloromethyl-thiophene using sodium cyanide and tetrabutylammonium (B224687) bromide in water. google.com

Malonate Alkylation: Another powerful carbon-carbon bond-forming strategy is the malonic ester synthesis. wikipedia.orgyoutube.com In this reaction, a malonic ester, such as diethyl malonate, is deprotonated with a base to form a nucleophilic enolate. This enolate then displaces the chloride from this compound in a nucleophilic substitution reaction. wikipedia.org The resulting product, a substituted malonic ester, can then be hydrolyzed and decarboxylated to yield a carboxylic acid derivative with a two-carbon extension from the original chloromethyl group. This method is highly effective for synthesizing substituted acetic acids. wikipedia.org However, a potential drawback is the possibility of dialkylation, which can lead to a mixture of products and complicate purification. wikipedia.orgorgsyn.org Phase-transfer catalysis has been employed to improve the efficiency of C-alkylation of malonic esters. google.com

Heteroatom Alkylation Reactions (e.g., Amines, Alcohols, Thiols)

The chloromethyl group readily undergoes nucleophilic substitution with various heteroatom nucleophiles, providing access to a diverse range of functionalized thiophene (B33073) derivatives. researchgate.net

Amines: Alkylation of amines with this compound is a common method for synthesizing N-substituted 3-methylthiophene derivatives. youtube.comwikipedia.org The reaction typically proceeds via a nucleophilic substitution mechanism where the lone pair of the amine attacks the electrophilic carbon of the chloromethyl group. youtube.com However, this reaction can be complicated by the fact that the product amine is often more nucleophilic than the starting amine, leading to multiple alkylations. masterorganicchemistry.com For primary amines, this can result in a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com Despite these challenges, N-alkylation remains a useful route for the synthesis of tertiary amines and quaternary ammonium salts where overalkylation is not a concern. wikipedia.org The N-alkylation of 2-aminothiophenes, which has been historically difficult, can be achieved under mild conditions using 2-carbamoylamino and 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium iodide in DMF. nih.gov

Alcohols: Alcohols can be alkylated by this compound to form the corresponding ethers. youtube.comyoutube.com The reaction typically requires the conversion of the alcohol to its more nucleophilic alkoxide form using a base. youtube.com The choice of base and reaction conditions is crucial to avoid side reactions, particularly elimination. youtube.com Phenols, being more acidic than aliphatic alcohols, are generally easier to alkylate under basic conditions. youtube.com

Thiols: The S-alkylation of thiols with alkyl halides is a fundamental and widely used method for the synthesis of thioethers (sulfides). jmaterenvironsci.com This reaction is highly efficient and can be carried out under mild, environmentally friendly conditions, often in water with a base like potassium carbonate or triethylamine (B128534). researchgate.netjmaterenvironsci.com A wide variety of thiols, including aromatic, aliphatic, and heterocyclic thiols, can be successfully alkylated with this compound to produce the corresponding 3-methylthienyl sulfides in good to excellent yields. researchgate.netjmaterenvironsci.com This method tolerates a range of functional groups, making it a versatile tool in organic synthesis. researchgate.net

Oxidation and Reduction Chemistry at the Methylene (B1212753) Bridge

The methylene bridge of the chloromethyl group can also be a site for oxidation and reduction reactions, although these are less commonly reported for this compound specifically.

Oxidation: Oxidation of the methylene bridge could potentially lead to the formation of the corresponding aldehyde or carboxylic acid. For instance, Swern oxidation is a mild method for converting primary alcohols to aldehydes. mdpi.com While not a direct oxidation of the chloromethyl group, conversion of the chloride to an alcohol followed by oxidation represents a plausible route.

Reduction: Reduction of the chloromethyl group would result in the formation of 2,3-dimethylthiophene. This can be achieved through various reductive dehalogenation methods. For example, the use of tris(trimethylsilyl)silane (B43935) in the presence of a radical initiator offers a method for the dehalogenation of organic halides. organic-chemistry.org

Strategic Manipulation of the Thiophene Core

Beyond the functionalization of the chloromethyl group, the thiophene ring itself can be selectively modified to introduce additional functional groups, further expanding the synthetic utility of this compound.

Selective Halogenation and Dehalogenation Processes

The introduction and removal of halogen atoms on the thiophene ring are key strategies for creating precursors for further functionalization. jcu.edu.au

Halogenation: The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution, including halogenation. The positions on the thiophene ring exhibit different reactivities, with the 5-position being the most reactive in 3-substituted thiophenes. jcu.edu.au Therefore, direct halogenation of this compound would be expected to occur predominantly at the 5-position. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the selective bromination and iodination of alkylthiophenes, respectively. jcu.edu.au

Dehalogenation: Reductive dehalogenation provides a means to remove halogen atoms from the thiophene ring. organic-chemistry.org This can be particularly useful for accessing specific substitution patterns that are not directly achievable through other methods. Nucleophilic aromatic substitution has also been explored as a mechanism for the dehalogenation of aromatic compounds. nih.gov

Introduction of Diverse Functionalities via Organometallic Intermediates

The formation of organometallic intermediates from halogenated thiophenes is a powerful strategy for introducing a wide range of functional groups. youtube.com

This typically involves the reaction of a halo-substituted thiophene with a strong base or a metal to generate a thienyl-metal species. For example, the reaction of 3-hexylthiophene (B156222) with TMPMgCl·LiCl (Knochel-Hauser base) leads to selective metalation at the 5-position. clockss.org This organometallic intermediate can then react with various electrophiles, including aryl halides in the presence of a nickel or palladium catalyst, to form regioselectively arylated thiophenes. clockss.org This approach allows for the controlled introduction of aryl groups and other functionalities onto the thiophene ring, offering a versatile route to complex thiophene derivatives.

Design and Synthesis of Multi-functional Thiophene Derivatives

The strategic derivatization of this compound into more complex, multi-functional molecules is a cornerstone of its application in medicinal chemistry and materials science. The reactivity of the chloromethyl group serves as a versatile handle for introducing a wide array of functional groups and for building larger molecular architectures. The primary route for this functionalization is the nucleophilic substitution reaction at the benzylic-like carbon of the chloromethyl group. libretexts.orglibretexts.orgnih.gov This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, paving the way for the synthesis of elaborate thiophene derivatives with tailored properties.

A prominent example of this strategy, although starting from the closely related 2-chloro-3-(chloromethyl)thiophene, is the synthesis of the antifungal agent Tioconazole. nbinno.com In this synthesis, the chloromethyl group undergoes an O-alkylation reaction, a type of nucleophilic substitution, with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. nbinno.com This reaction, often facilitated by phase-transfer catalysis, demonstrates how the reactive chloromethyl moiety is key to linking the thiophene core to other complex fragments, ultimately yielding a potent, multi-functional pharmaceutical agent. nbinno.com The versatility of this approach extends to the synthesis of other complex molecules through various substitution and coupling reactions. nbinno.com

More advanced methods move beyond simple substitution to employ multi-component reactions (MCRs), which offer a highly efficient pathway to structurally diverse and complex molecules in a single step. nih.govmdpi.com A notable example is the one-pot, three-component reaction involving a 2-chloromethyl derivative (like this compound), acetylacetone, and a phenyl isothiocyanate under mild conditions. nih.gov This reaction leads to the formation of fully substituted, multi-functional thiophene derivatives that have been investigated for their antibacterial properties. nih.gov

Table 1: Multi-Component Synthesis of Substituted Thiophene Derivatives

Reactant 1 Reactant 2 Reactant 3 Resulting Derivative Potential Application Reference

This table illustrates a general scheme for a three-component reaction to create highly functionalized thiophenes. The specific 2-chloromethyl derivative can be this compound.

Furthermore, the 2-(chloromethyl)thiophene (B1266113) scaffold has been incorporated into larger, fused heterocyclic systems to create molecules with specific biological activities. Research has shown the synthesis of 2-chloromethyl-3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones. nih.gov These complex structures are synthesized by reacting 2-amino-3-carboxanilido-4,5,6,7-tetrahydrobenzo[b]thiophenes with chloroacetyl chloride, followed by cyclization. nih.gov The resulting multi-ring systems have demonstrated marked sedative and central nervous system depressant activity, highlighting the role of the thiophene derivative as a critical pharmacophore in the design of new therapeutic agents. nih.gov

The design principles for these multi-functional derivatives often involve mimicking the structures of known biologically active molecules or creating ligands for specific biological targets. researchgate.net For instance, thiophene-based ligands have been designed as optical probes for detecting protein aggregates associated with neurodegenerative diseases like Alzheimer's. researchgate.netdiva-portal.orgnih.gov While these specific examples may not start from this compound, they exemplify the broader strategy of using the thiophene core as a scaffold to which various functional groups are attached to achieve a desired function, a principle that is directly applicable to the derivatization of this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chloro-3-(chloromethyl)thiophene
Tioconazole
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
Acetylacetone
Phenyl isothiocyanate
2-Chloromethyl-3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones
2-Amino-3-carboxanilido-4,5,6,7-tetrahydrobenzo[b]thiophenes

Role of 2 Chloromethyl 3 Methylthiophene As a Precursor in Complex Molecule Synthesis

Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The structural framework of 2-(chloromethyl)-3-methylthiophene is a key component in the creation of numerous active pharmaceutical ingredients (APIs). Its ability to readily undergo nucleophilic substitution reactions at the chloromethyl position allows for the introduction of diverse functional groups, leading to the assembly of complex molecular architectures with therapeutic potential. This compound is considered a valuable intermediate for the pharmaceutical industry. google.com

Routes to Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Triazoles, Pyrroles)

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of a vast number of drugs. This compound provides a convenient starting point for the synthesis of various such heterocyclic systems.

Pyridines: The synthesis of pyridine (B92270) derivatives, which are central to many pharmaceuticals, can be achieved through various synthetic strategies. organic-chemistry.orgnih.gov While direct reaction pathways involving this compound for pyridine synthesis are not extensively documented in the provided results, the analogous compound, 2-(chloromethyl)pyridine, is a known valuable intermediate in preparing compounds with a range of biological activities. google.com The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate for the anti-ulcer drug Dexlansoprazole, highlights the importance of chloromethylated pyridine precursors. orientjchem.org This synthesis involves multiple steps, including N-oxidation, sulfonation, and chlorination. orientjchem.org

Pyrimidines: Pyrimidine-based compounds are another important class of therapeutic agents. Research has shown the synthesis of thieno[2,3-d]pyrimidin-4-ones, which have demonstrated central nervous system depressant activity, starting from thiophene (B33073) derivatives. nih.gov For instance, 2-amino-3-carboxanilido-4,5,6,7-tetrahydrobenzo(b)thiophenes can be reacted with chloroacetyl chloride to form 2-chloromethyl-3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones. nih.gov Additionally, 7-chloromethyl-2-methylthio-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one has been synthesized and utilized in further reactions. prepchem.com

Triazoles: Triazoles are a class of heterocycles with significant applications in medicine. The synthesis of 1,2,4-triazole (B32235) derivatives is an active area of research. rsc.orgnih.govnih.gov For example, a metal-free process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrating an efficient construction of the triazole ring. rsc.org Another approach involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate to produce 3-trifluoromethyl-1,2,4-triazoles. nih.gov

Pyrroles: Pyrroles are fundamental heterocyclic structures found in many natural products and pharmaceuticals. researchgate.netnih.govnih.gov The Van Leusen pyrrole (B145914) synthesis, a [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds, is a well-established method for preparing pyrrole heterocycles. nih.gov Another general method involves the cyclization of methylthio-amino-vinyl compounds to yield 2-methylthio-3-substituted pyrroles. rsc.org

Precursors for Sulfur-Containing Bioactive Molecules

The thiophene ring in this compound makes it a natural precursor for the synthesis of various sulfur-containing bioactive molecules. The reactivity of the chloromethyl group allows for the introduction of other sulfur-containing moieties or for the modification of the thiophene ring itself to generate novel therapeutic agents. For example, 2-Chloro-3-(chloromethyl)thiophene is a key intermediate in the synthesis of the antifungal agent Tioconazole. nbinno.com

Intermediate in Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals, where it serves as a key intermediate in the development of new crop protection agents.

Synthesis of Insecticides and Herbicides

The development of novel pesticides is crucial for modern agriculture. nih.gov Chloromethylated compounds, in general, are important in the synthesis of various agrochemicals. google.com

Insecticides: Synthetic pyrethroids are a major class of insecticides. dtic.milnih.gov While the direct use of this compound in the synthesis of commercial insecticides is not explicitly detailed, the analogous furan-based compound, 5-(chloromethyl)furfural, is a precursor for the synthesis of the pyrethroid insecticide prothrin. dtic.mil This suggests the potential for thiophene-based chloromethyl compounds to be utilized in similar synthetic strategies.

Herbicides: The synthesis of herbicides often involves complex heterocyclic structures. For instance, N-{2-chloro-5-[3-methyl-2,6-dioxo-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl]phenyl} amides have been synthesized and shown to possess herbicidal activity. researchgate.net The synthesis of the chiral herbicide (S)-metolachlor has also been described through a route involving a 2-methoxymethylaziridine intermediate. arkat-usa.org Trifluoromethylpyridines, which can be synthesized from chloromethylpyridine precursors, are key structural motifs in many active agrochemical ingredients. nih.gov

Precursor for Advanced Materials and Functional Polymers

Beyond its applications in the life sciences, this compound is also a valuable precursor in materials science, particularly in the development of advanced materials and functional polymers with unique electronic and optical properties.

Monomer Functionalization for Conductive Polymers (Polythiophenes)

Polythiophenes are a class of conductive polymers that have garnered significant interest due to their potential applications in electronic devices such as sensors, actuators, and organic solar cells. mdpi.comredalyc.org The properties of polythiophenes can be tuned by introducing functional groups onto the thiophene monomer.

The chloromethyl group of this compound provides a reactive handle for post-polymerization functionalization or for the synthesis of functionalized monomers prior to polymerization. This allows for the incorporation of specific chemical moieties that can enhance the polymer's conductivity, solubility, or ability to interact with other materials. The synthesis of regioregular head-to-tail coupled poly(3-alkylthiophenes) has been a significant advancement in this field, leading to materials with improved electrical conductivity. cmu.edu While the direct use of this compound in these specific syntheses is not detailed, its structure makes it a prime candidate for creating functionalized polythiophenes. For instance, poly(3-methylthiophene) has been used for the removal of silver ions from aqueous solutions. researchgate.net

Synthesis of Optoelectronic Materials via Thiophene Scaffolds

The synthesis of optoelectronic materials based on thiophene is a rich and diverse field of chemical research. The properties of the final material, such as its light absorption and emission wavelengths, energy levels, and charge carrier mobility, are intrinsically linked to the molecular structure of the conjugated system. This includes the nature of the monomer units, the way they are linked together, and the presence of various functional groups.

Thiophene-based polymers and small molecules are at the forefront of research for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The construction of these materials often involves sophisticated cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerizations, which enable the precise assembly of complex architectures.

While direct evidence for the use of This compound as a primary building block in the synthesis of optoelectronic materials is not extensively documented in readily available literature, its chemical structure suggests a plausible role as a versatile precursor. The chloromethyl group (-CH₂Cl) is a reactive functional handle that can participate in a variety of chemical transformations. For instance, it can act as an electrophile in nucleophilic substitution reactions, allowing for its attachment to other molecular fragments.

A closely related compound, (2-bromo-3-(bromomethyl)thiophene) , has been successfully employed as an initiator for the cationic ring-opening polymerization of 2-methyl-2-oxazoline. This demonstrates the utility of a halomethyl group at the 3-position of a thiophene ring to initiate polymerization, creating a thiophene-functionalized polymer. This suggests that This compound could similarly be used to introduce a 3-methylthiophene (B123197) unit at the beginning of a polymer chain or to graft thiophene-containing side chains onto a polymer backbone.

Furthermore, the chloromethyl group can be converted into other functional groups, such as aldehydes, carboxylic acids, or phosphonates, which are common functionalities used in the synthesis of more complex conjugated systems for optoelectronic applications. For example, an aldehyde-functionalized thiophene can undergo condensation reactions to form vinylene linkages, extending the conjugation length of the resulting polymer, a critical factor in tuning its optical and electronic properties.

The synthesis of donor-acceptor (D-A) conjugated polymers is a particularly important strategy for developing high-performance organic solar cells. These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This molecular design allows for broad absorption of the solar spectrum and efficient charge separation. Thiophene derivatives often serve as the donor component. While specific examples utilizing This compound are not prominent, its potential conversion to a more elaborate donor monomer is a feasible synthetic route.

Below is a table summarizing various thiophene-based compounds and their roles in the synthesis of optoelectronic materials, illustrating the types of structures that could potentially be accessed from precursors like This compound .

Compound NameRole in SynthesisResulting Material/Application
3-AlkylthiophenesMonomersPoly(3-alkylthiophene)s (P3ATs) for OFETs and OPVs
2,5-DibromothiopheneMonomerPolythiophenes via Grignard metathesis (GRIM) polymerization
Thieno[3,2-b]thiopheneCore unitFused-ring systems with enhanced charge transport for OFETs
BenzothiadiazoleAcceptor unitDonor-Acceptor copolymers for organic solar cells
(2-Bromo-3-(bromomethyl)thiophene)InitiatorThiophene-end-functionalized polymers

Computational and Theoretical Elucidations of 2 Chloromethyl 3 Methylthiophene Chemistry

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of a molecule. For 2-(Chloromethyl)-3-methylthiophene, analyzing its electronic structure reveals key information about its stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals in this compound are critical for predicting its chemical behavior.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring, particularly involving the π-system and the sulfur atom. This indicates that the ring itself is the primary site for electrophilic attack.

Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The LUMO of this compound is anticipated to have a significant contribution from the σ* antibonding orbital of the carbon-chlorine bond in the chloromethyl side chain. This makes the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic attack, which is the key to its utility as a synthetic intermediate.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. semanticscholar.org A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. semanticscholar.orge3s-conferences.org Computational studies on various substituted thiophenes show that the nature and position of substituents can tune this gap. nih.govresearchgate.netderpharmachemica.com

Table 1: Representative Frontier Orbital Energies for Substituted Thiophenes (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Predicted Reactivity
Thiophene-6.5-0.85.7Moderately Stable
3-Methylthiophene (B123197)-6.3-0.75.6Higher (vs. Thiophene)
2-Chloromethylthiophene-6.6-1.55.1High
This compound -6.4 (Est.) -1.4 (Est.) 5.0 (Est.) High

Note: This table contains estimated, illustrative data based on general principles of substituted thiophenes to demonstrate the concepts.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map is a computational tool that visualizes this charge distribution on the molecular surface. wolfram.comlibretexts.orgyoutube.com It is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating nucleophilic character. These would be concentrated around the sulfur atom, with its lone pairs of electrons, and across the π-electron system of the thiophene ring. researchgate.net

Positive Potential (Blue): Regions of low electron density, indicating electrophilic character. The most significant positive potential would be on the carbon atom of the chloromethyl (-CH₂Cl) group due to the strong electron-withdrawing effect of the chlorine atom. This confirms the -CH₂Cl carbon as the primary site for nucleophilic substitution. The hydrogen atoms of the chloromethyl group would also exhibit positive potential.

Neutral Potential (Green): Regions with balanced charge, such as the alkyl backbone of the methyl group.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Thiophene Ring (π-system)Negative (Red)Site for electrophilic attack
Sulfur AtomStrongly Negative (Deep Red)Lewis base character, coordination to metals
Chloromethyl Carbon (C-CH₂Cl)Strongly Positive (Blue)Primary site for nucleophilic attack (Sₙ2)
Chlorine AtomModerately Negative (Yellow/Orange)Good leaving group ability
Methyl Group HydrogensSlightly PositiveWeakly electrophilic

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the step-by-step processes of bond breaking and formation that are often impossible to observe directly through experiments.

The most characteristic reaction of this compound is the nucleophilic substitution on the chloromethyl group, which typically proceeds via a bimolecular (Sₙ2) mechanism. mdpi.compressbooks.pubyoutube.com Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing the geometry and energy of the transition state for such reactions. researchgate.netsciforum.net

In the Sₙ2 reaction of this compound with a nucleophile (Nu⁻), the transition state would feature:

A pentacoordinated carbon atom at the reaction center. pressbooks.pub

A trigonal bipyramidal geometry, where the incoming nucleophile and the outgoing chloride leaving group are in the two apical positions, approximately 180° apart. youtube.com

The thiophene ring and the two hydrogen atoms of the methylene group would lie in the equatorial plane, with bond angles of roughly 120° between them. youtube.com

The C-Nu bond is partially formed, while the C-Cl bond is partially broken.

Analyzing the vibrational frequencies of this computed structure is crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. researchgate.net

By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy surface (PES) or reaction profile can be constructed. pressbooks.pubresearchgate.net This profile maps the energy of the system as the reaction progresses.

For the Sₙ2 reaction on this compound, the gas-phase energy profile typically shows a "double-well" shape: researchgate.net

Reactants: this compound and the nucleophile at an infinite separation, with a defined initial energy.

Pre-reaction Complex: A shallow energy minimum where the nucleophile and substrate are attracted through ion-dipole or dipole-dipole forces.

Transition State: The highest point on the energy profile, the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to proceed.

Post-reaction Complex: Another shallow minimum where the product and the chloride leaving group are associated.

Products: The final separated product and the chloride ion.

Table 3: Representative Points on a Calculated Sₙ2 Reaction Energy Profile (Illustrative)

Species on Reaction CoordinateDescriptionRelative Energy (kcal/mol)
Reactants (R)Separated this compound + Nu⁻0.0
Pre-reaction Complex (RC)Loosely associated R and Nu⁻-5 to -10
Transition State (TS)Pentacoordinated carbon, partial bonds+15 to +25 (Activation Energy)
Post-reaction Complex (PC)Loosely associated Product and Cl⁻-25 to -35
Products (P)Separated Product + Cl⁻-20 to -30 (Overall Reaction Enthalpy)

Note: This table presents typical, illustrative energy ranges for a generic Sₙ2 reaction to demonstrate the concepts.

Structure-Reactivity and Structure-Property Relationship Modeling

Computational modeling extends beyond single molecules to analyze trends across a series of related compounds. Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate computed molecular descriptors with observed biological activity or physical properties. nih.govresearchgate.net

For a series of thiophene derivatives, including this compound, a QSAR/QSPR model would involve:

Generating a Dataset: Synthesizing and testing a library of related thiophene compounds for a specific property (e.g., reaction rate with a standard nucleophile, antifungal activity).

Calculating Descriptors: Computationally determining a wide range of molecular descriptors for each compound in the dataset.

Building a Model: Using statistical methods like multivariate linear regression to find a mathematical equation that links a subset of the descriptors to the observed activity or property. nih.gov

This approach allows chemists to predict the properties of unsynthesized molecules and to rationally design new compounds with enhanced characteristics. nih.gov The selection of descriptors is critical and often includes a combination of electronic, steric, and topological parameters.

Table 4: Key Computational Descriptors for QSAR/QSPR Modeling of Thiophene Derivatives

Descriptor ClassSpecific Descriptor ExamplePredicted Property/Activity
Electronic HOMO/LUMO Energies, Dipole Moment, Partial Atomic ChargesReactivity, Metabolic Stability, Receptor Binding Affinity
Steric/Geometric Molecular Volume, Surface Area, Principal Moments of InertiaRate of Reaction (Steric Hindrance), Membrane Permeability
Topological Connectivity Indices, Wiener IndexSolubility, Boiling Point
Thermodynamic Heat of Formation, Solvation EnergyStability, Distribution between Phases

Quantitative Structure-Activity Relationship (QSAR) Studies and Cheminformatics Approaches for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with a specific activity, which can include biological activity or, in this context, chemical reactivity. nih.govbiolscigroup.us By identifying key molecular descriptors that influence a compound's reactivity, QSAR can be a predictive tool for new, untested molecules.

For this compound, a QSAR study could be developed to predict its reactivity in various transformations, such as nucleophilic substitution at the chloromethyl group or electrophilic substitution on the thiophene ring. The process would involve:

Data Set Compilation: A series of thiophene derivatives, structurally related to this compound, with experimentally determined reactivity data (e.g., reaction rates, yields) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. For instance, the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) can indicate susceptibility to electrophilic and nucleophilic attack, respectively. biolscigroup.usresearchgate.net Fukui functions can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which can influence the accessibility of the reactive sites.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Model Development and Validation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed reactivity. The model's predictive power is then rigorously validated. biolscigroup.us

A hypothetical QSAR model for the reactivity of thiophene derivatives in a specific reaction might reveal the importance of descriptors like the dipole moment and orbital energies. researchgate.net

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Thiophene Derivatives' Reactivity

DescriptorDescriptionHypothetical Value for this compoundPotential Influence on Reactivity
E_HOMO Energy of the Highest Occupied Molecular Orbital-8.5 eVHigher values suggest greater susceptibility to electrophilic attack on the ring.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVLower values indicate greater susceptibility to nucleophilic attack, particularly at the chloromethyl group.
Dipole Moment (µ) Measure of the molecule's overall polarity2.1 DInfluences solubility and interactions with polar reagents and catalysts.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms25.3 ŲAffects interactions and transport properties.
Atomic Charge on Cα of CH₂Cl Calculated partial charge on the carbon atom of the chloromethyl group+0.15A more positive charge would enhance susceptibility to nucleophilic attack.

This table contains hypothetical but representative data for illustrative purposes.

Cheminformatics approaches extend beyond QSAR by employing a wider range of computational tools, including machine learning and data mining, to analyze large chemical datasets. These methods can uncover complex structure-reactivity relationships that are not apparent from simpler models. researchgate.net

Predictive Modeling for Synthetic Outcome and Selectivity

Predictive modeling, often leveraging machine learning and quantum mechanics, aims to forecast the outcome of a chemical reaction, including the major product, yield, and selectivity (chemo-, regio-, and stereoselectivity). ucla.edugithub.com

For this compound, a key challenge is controlling the regioselectivity of reactions. The thiophene ring has multiple positions available for electrophilic substitution, and the chloromethyl group offers a site for nucleophilic substitution. Predictive models can help determine the likely outcome under specific reaction conditions.

Regioselectivity in Electrophilic Aromatic Substitution: The substitution pattern of the thiophene ring (electron-donating methyl group at C3 and electron-withdrawing chloromethyl group at C2) directs incoming electrophiles. While the C5 position is generally favored in 2,3-disubstituted thiophenes, computational models can provide a more nuanced prediction. Physics-based models like RegioSQM calculate proton affinities for each carbon atom in the ring to predict the site of electrophilic attack. nih.gov Machine learning models, trained on large datasets of known reactions, can also predict regioselectivity with high accuracy. researchgate.net For instance, a model could predict the ratio of C4 to C5 substitution under different electrophilic conditions.

Predicting Reaction Yields: Machine learning models, particularly deep neural networks, are being developed to predict reaction yields. uconn.edu These models are trained on extensive datasets from high-throughput experimentation and can use various molecular representations, such as molecular fingerprints or descriptors derived from Density Functional Theory (DFT). ucla.edu For a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate, a predictive model could estimate the yield based on the specific boronic acid, catalyst, ligand, and solvent used. github.com

Table 2: Predictive Modeling for a Hypothetical Suzuki-Miyaura Coupling of this compound

Catalyst/Ligand SystemPredicted Yield (%)Predicted Regioselectivity (Coupling at CH₂Cl vs. Ring)
Pd(PPh₃)₄65>95% at CH₂Cl
Pd(OAc)₂ / SPhos88>98% at CH₂Cl
Pd(dtbpf)Cl₂92>99% at CH₂Cl

This table presents hypothetical data to illustrate the output of a predictive model for reaction outcomes.

In Silico Design of Novel Derivatives and Catalysts

Computational methods not only predict the behavior of existing compounds but also guide the design of new molecules with desired properties.

Virtual Screening for Enhanced Reactivity and Selectivity

Virtual screening is a computational technique used to search large libraries of virtual compounds for molecules with specific properties. nih.govwiley.com Instead of synthesizing and testing thousands of compounds, they can be evaluated in silico, saving significant time and resources.

To design derivatives of this compound with enhanced reactivity, one could perform the following virtual screening workflow:

Library Generation: Create a virtual library of derivatives by systematically modifying the parent structure. This could involve introducing different substituents at various positions on the thiophene ring or altering the leaving group in the side chain.

Property Prediction: For each molecule in the virtual library, calculate key properties related to reactivity and selectivity using the predictive models described in the previous sections.

Filtering and Ranking: Filter the library based on predefined criteria (e.g., predicted yield > 90%, specific regioselectivity) and rank the remaining candidates. nih.gov The top-ranked compounds would then be prioritized for synthesis and experimental validation.

For example, a virtual screen could be designed to identify a derivative that is highly susceptible to a specific type of C-C bond-forming reaction, such as a dearomative cycloaddition, by calculating the triplet energies of the virtual compounds. acs.org

Rational Design of Catalytic Systems for Syntheses Involving the Compound

The performance of many organic reactions, particularly cross-coupling reactions, is highly dependent on the catalyst used. rsc.orgresearchgate.net Rational catalyst design uses computational chemistry to understand catalyst-substrate interactions and to design new catalysts with improved activity, stability, and selectivity.

For reactions involving this compound, such as Suzuki or Stille cross-coupling, the choice of the palladium catalyst and its associated ligands is crucial. researchgate.netnih.gov DFT calculations can be employed to:

Model the Catalytic Cycle: By calculating the energies of intermediates and transition states for the entire catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), researchers can identify the rate-determining step and understand the origins of selectivity. acs.org

Tune Ligand Properties: The electronic and steric properties of phosphine (B1218219) ligands, for example, can be systematically varied in silico to see how these changes affect the energy barriers of key steps in the catalytic cycle. This allows for the rational design of a ligand that is optimally suited for a specific transformation of this compound. For instance, bulkier ligands might favor coupling at a less hindered position, or electron-rich ligands might accelerate the oxidative addition step.

This in silico approach facilitates the development of highly efficient and selective catalytic systems, moving beyond trial-and-error experimentation towards a more predictive and design-oriented approach to synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.